Propan-2-yl (E)-tert-butyldiazene-1-carboxylate
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Overview
Description
Propan-2-yl (E)-tert-butyldiazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazene group (N=N) attached to a carboxylate ester. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (E)-tert-butyldiazene-1-carboxylate typically involves the reaction of tert-butyl diazene-1-carboxylate with isopropyl alcohol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency in the production process. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (E)-tert-butyldiazene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Propan-2-yl (E)-tert-butyldiazene-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl (E)-tert-butyldiazene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazene group can undergo various transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or alter signaling pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl acetate: An ester with similar structural features but different functional groups.
tert-Butyl acetate: Another ester with a tert-butyl group but lacking the diazene functionality.
Isopropyl palmitate: An ester with a long-chain fatty acid, used in different applications.
Uniqueness
Propan-2-yl (E)-tert-butyldiazene-1-carboxylate is unique due to the presence of the diazene group, which imparts distinct reactivity and properties compared to other esters. This uniqueness makes it valuable in specific chemical reactions and research applications where the diazene functionality is required.
Properties
CAS No. |
55296-55-4 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
propan-2-yl N-tert-butyliminocarbamate |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)12-7(11)9-10-8(3,4)5/h6H,1-5H3 |
InChI Key |
SNFSFHSDHIEQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N=NC(C)(C)C |
Origin of Product |
United States |
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